molecular formula C21H15NO7S B3623496 Phenacyl 2-(4-nitrophenyl)sulfonylbenzoate

Phenacyl 2-(4-nitrophenyl)sulfonylbenzoate

Cat. No.: B3623496
M. Wt: 425.4 g/mol
InChI Key: DOBSCZBZHXMBOK-UHFFFAOYSA-N
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Description

Phenacyl 2-(4-nitrophenyl)sulfonylbenzoate is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structural components, which include a phenacyl group, a 4-nitrophenyl group, and a sulfonylbenzoate moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound, making it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenacyl 2-(4-nitrophenyl)sulfonylbenzoate typically involves multi-step organic reactions. One common method includes the nucleophilic aromatic substitution reaction, where a phenacyl halide reacts with a 4-nitrophenylsulfonylbenzoate under basic conditions. The reaction is often carried out in the presence of a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the nucleophilic attack .

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors to maintain precise control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: Phenacyl 2-(4-nitrophenyl)sulfonylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines, thiols, and alcohols.

Major Products Formed:

Mechanism of Action

The mechanism of action of Phenacyl 2-(4-nitrophenyl)sulfonylbenzoate involves its interaction with specific molecular targets and pathways. The compound’s reactivity is largely influenced by the presence of the nitrophenyl and sulfonyl groups, which can undergo various chemical transformations. For instance, the nitrophenyl group can participate in electron transfer reactions, while the sulfonyl group can act as a leaving group in substitution reactions . These interactions enable the compound to modulate biochemical pathways and exert its effects in biological systems .

Comparison with Similar Compounds

Phenacyl 2-(4-nitrophenyl)sulfonylbenzoate can be compared with other similar compounds, such as:

Uniqueness: The uniqueness of this compound lies in its combination of functional groups, which impart distinct reactivity and versatility in various chemical and biological applications. Its ability to undergo multiple types of reactions and its potential use in diverse fields make it a compound of significant interest .

Properties

IUPAC Name

phenacyl 2-(4-nitrophenyl)sulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO7S/c23-19(15-6-2-1-3-7-15)14-29-21(24)18-8-4-5-9-20(18)30(27,28)17-12-10-16(11-13-17)22(25)26/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOBSCZBZHXMBOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC(=O)C2=CC=CC=C2S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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